molecular formula C24H33FN2O4Si B1261391 (3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one

(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one

Cat. No.: B1261391
M. Wt: 460.6 g/mol
InChI Key: KOUFXVQRKAJODH-NAJWIKHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one is a member of indoles.

Scientific Research Applications

Sigma Ligands Affinity and Preference for Sigma Binding Sites

Researchers explored compounds with high affinity for sigma 1 and sigma 2 binding sites, including sigma 2 ligands with subnanomolar affinity. These compounds also showed affinity for serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors. The introduction of a fluorophenyl substituent at the indole nitrogen atom resulted in selective sigma 2 ligands. These findings suggest potential applications in neurological and psychiatric research (Perregaard, Moltzen, Meier, & Sanchez, 1995).

Synthesis and Reaction with N-Bromosuccinimide

This study involved the treatment of a compound derived from ethyl 4-ethoxycarbonyl-2-chloroacetylamino-2-butenoate with N-bromosuccinimide, resulting in the creation of spiro[oxolane-2,2′-piperazine] derivatives. This work contributes to the field of organic synthesis and chemical reaction studies (Shin, Sato, Honda, & Yoshimura, 1983).

Selective Serotonin 5-HT2 Antagonists

The research focused on synthesizing compounds with high affinity for the 5-HT2 receptor, indicating potential applications in the development of treatments for disorders related to serotonin dysregulation (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).

Physicochemical Study of a Dispirocompound

A study investigated the synthesis and structural characterization of a novel dispiro compound, shedding light on its chemical reactivity and potential applications in materials science or molecular engineering (Satheeshkumar, Montecinos, Vera, Rajendra Prasad, Kaminsky, & Salas, 2020).

In vitro Antibacterial Evaluation

This research explored the antibacterial properties of new oxindoles and spiro-oxindoles derivatives, suggesting possible applications in the development of antibacterial agents (Hassan & Hassane, 2019).

Properties

Molecular Formula

C24H33FN2O4Si

Molecular Weight

460.6 g/mol

IUPAC Name

(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxopiperidin-1-yl)-1-prop-2-enylspiro[indole-3,2'-oxolane]-2-one

InChI

InChI=1S/C24H33FN2O4Si/c1-5-12-27-19-10-9-17(26-13-7-6-8-21(26)29)15-18(19)24(23(27)30)16(2)22(32(3,4)25)20(31-24)11-14-28/h5,9-10,15-16,20,22,28H,1,6-8,11-14H2,2-4H3/t16-,20+,22-,24+/m1/s1

InChI Key

KOUFXVQRKAJODH-NAJWIKHUSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](O[C@]12C3=C(C=CC(=C3)N4CCCCC4=O)N(C2=O)CC=C)CCO)[Si](C)(C)F

Canonical SMILES

CC1C(C(OC12C3=C(C=CC(=C3)N4CCCCC4=O)N(C2=O)CC=C)CCO)[Si](C)(C)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 2
(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 3
(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 4
(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 5
(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one
Reactant of Route 6
(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one

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